1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide
Description
BenchChem offers high-quality 1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzoyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-17(21-12-15-22-23-16-18(27)20-8-11-25(15)16)13-6-9-24(10-7-13)19(28)14-4-2-1-3-5-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,20,27)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBPHFDKWXCCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NN=C3N2C=CNC3=O)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment. By inhibiting CDK2, the compound can selectively target tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition leads to a significant alteration in cell cycle progression. The compound’s interaction with CDK2 also induces apoptosis within cells, which is a programmed cell death mechanism that helps in eliminating cancerous cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest. The compound also triggers the apoptosis pathway, leading to the death of cancer cells.
Result of Action
The compound exhibits potent anti-proliferative activity against various cell lines. It shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range. The compound also displays moderate activity against HepG-2. These results indicate the compound’s potential as a promising anticancer agent.
Biological Activity
1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activities associated with this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzoyl group attached to a piperidine ring and a triazolopyrazine moiety. The presence of these functional groups contributes to its unique biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazolo[4,3-a]pyrazine derivatives. The compound in focus has shown significant activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |
| Candida albicans | 0.40 μg/mL | 0.45 μg/mL |
These results indicate that the compound exhibits strong antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance .
Anticancer Activity
Research has also highlighted the anticancer potential of benzoylpiperidine derivatives, including the compound . Notably, it has demonstrated antiproliferative effects on various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 19.9 |
| MCF-7 (Breast Cancer) | 75.3 |
| COV318 (Ovarian Cancer) | 45.0 |
| OVCAR-3 (Ovarian Cancer) | 50.0 |
The compound exhibited selective cytotoxicity towards cancer cells compared to noncancerous human mesenchymal stem cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The benzoylpiperidine fragment acts as a reversible inhibitor of certain enzymes involved in cancer progression.
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A recent study investigated the effects of various derivatives of triazolo[4,3-a]pyrazine on cancer cell lines and found that modifications to the structural components significantly influenced their potency and selectivity . For instance, introducing halogen substituents enhanced the anticancer activity while maintaining low toxicity towards normal cells.
Scientific Research Applications
Biological Activities
1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide has been investigated for various biological activities:
- Antimicrobial Activity : Compounds containing triazole rings have shown significant antibacterial and antifungal properties. Studies indicate that derivatives of 1,2,4-triazoles exhibit activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research has highlighted the potential of triazolo-pyrazine derivatives in inhibiting cancer cell proliferation. Compounds in this class have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Neuroprotective Effects : Some studies suggest that triazole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Formation of Triazolo-Pyrazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives with diketones or aldehydes.
- Introduction of Hydroxy Group : Selective hydroxylation using oxidizing agents can introduce the hydroxy group at the 8-position of the triazole ring.
- Acylation : The final step involves acylating the piperidine derivative with benzoyl chloride to yield the target compound.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide:
Q & A
Q. What are the standard synthetic routes for preparing 1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Hydrazine intermediate formation : Oxidative ring closure using NaOCl (green chemistry approach, room temperature, 3 h) to form the triazolopyrazine core .
- Amide coupling : Reacting the triazolopyrazine intermediate with benzoyl-piperidine derivatives via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF, 60°C, 18 h) .
- Purification : Recrystallization (e.g., DMF/i-propanol) or column chromatography for high purity .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
Q. What are the key structural features influencing its reactivity?
Methodological Answer:
- Triazolopyrazine core : Susceptible to electrophilic substitution at C8 (hydroxy group) .
- Piperidine carboxamide : Participates in hydrogen bonding with biological targets .
- Benzoyl group : Enhances lipophilicity, affecting pharmacokinetics .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Solvent selection : Anhydrous dioxane or DMF improves reaction efficiency (e.g., 73% yield with ethanol in oxidative cyclization) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for amide coupling acceleration .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and minimize side products .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative assays : Re-evaluate receptor binding (e.g., adenosine A1/A2A) under standardized conditions (pH 7.4, 37°C) .
- Statistical analysis : Apply ANOVA to reconcile discrepancies in IC50 values (e.g., ±10 nM variability due to assay plate differences) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
Q. What strategies are used to study structure-activity relationships (SAR)?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified benzoyl groups (e.g., chloro, methoxy) to assess impact on receptor affinity .
- Molecular docking : Model interactions with adenosine receptors (PDB: 5G53) to predict binding modes .
- Pharmacophore mapping : Identify critical hydrogen bond donors (e.g., triazolopyrazine NH) using QSAR software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
